molecular formula C23H27N3O7S B2799155 1-(4-Methoxybenzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine CAS No. 1358203-73-2

1-(4-Methoxybenzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine

Cat. No.: B2799155
CAS No.: 1358203-73-2
M. Wt: 489.54
InChI Key: BEQWNRZTSAGWCM-UHFFFAOYSA-N
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Description

This compound features a piperidine core substituted with a 1,2,4-oxadiazole ring bearing a 3,4,5-trimethoxyphenyl group at position 3 and a 4-methoxybenzenesulfonyl group at position 1. Piperidine derivatives are pharmacologically significant due to their structural versatility and ability to interact with enzyme active sites, as noted in studies on similar compounds .

Properties

IUPAC Name

5-[1-(4-methoxyphenyl)sulfonylpiperidin-4-yl]-3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O7S/c1-29-17-5-7-18(8-6-17)34(27,28)26-11-9-15(10-12-26)23-24-22(25-33-23)16-13-19(30-2)21(32-4)20(14-16)31-3/h5-8,13-15H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQWNRZTSAGWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C3=NC(=NO3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(4-Methoxybenzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Piperidine Ring Formation: The final step involves the formation of the piperidine ring, which can be accomplished through various methods, including reductive amination or cyclization reactions.

Industrial production methods may involve optimization of these steps to improve yield and scalability.

Chemical Reactions Analysis

1-(4-Methoxybenzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine undergoes several types of chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting the sulfonyl group to a thiol group.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonyl group, where nucleophiles such as amines or thiols replace the sulfonyl group.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.

Scientific Research Applications

1-(4-Methoxybenzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

    Materials Science: Its structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group and oxadiazole ring may participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Analysis

The table below compares substituents and key structural features of the target compound with analogs from the provided evidence:

Compound Name Oxadiazole Substituent Piperidine Substituent Key Functional Groups Reference
1-(4-Methoxybenzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine 3,4,5-Trimethoxyphenyl 4-Methoxybenzenesulfonyl Sulfonyl, methoxy, oxadiazole Target Compound
1-(2,4-Dimethoxybenzoyl)-4-{[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine (CAS 1775455-42-9) 4-Fluorophenyl 2,4-Dimethoxybenzoyl Fluorophenyl, benzoyl, oxadiazole
4-[3-(3-Bromophenyl)-1,2,4-oxadiazol-5-yl]-1-(2-thienylsulfonyl)piperidine (RN 946370-34-9) 3-Bromophenyl 2-Thienylsulfonyl Bromophenyl, thienylsulfonyl, oxadiazole
1-(2-Chloroacetyl)-3-methyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidine-4-one N/A (piperidone core) 2,6-Bis(3,4,5-trimethoxyphenyl) Chloroacetyl, trimethoxyphenyl

Key Observations :

  • Electronic Effects : The 3,4,5-trimethoxyphenyl group in the target compound provides electron-donating methoxy groups, enhancing resonance stabilization of the oxadiazole ring compared to electron-withdrawing groups like fluorine in or bromine in .
  • Sulfonyl vs.

Comparison with Analog Syntheses :

  • The compound in uses a 4-fluorophenyl-substituted oxadiazole, synthesized via a similar cyclization route but with fluorinated precursors.
  • The thienylsulfonyl group in requires thiophene-2-sulfonyl chloride for sulfonylation, which may exhibit different reactivity due to the heteroaromatic ring.

Q & A

Basic Question: What are the common synthetic routes for preparing 1-(4-Methoxybenzenesulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-YL]piperidine?

Methodological Answer:
The synthesis typically involves multi-step protocols, including:

  • Step 1: Formation of the 1,3,4-oxadiazole ring from carboxylic acid precursors via cyclization with hydrazine hydrate in methanol under reflux (5–6 hours) .
  • Step 2: Sulfonylation of the piperidine moiety using 4-methoxybenzenesulfonyl chloride in the presence of Na₂CO₃ as a base, followed by coupling with the oxadiazole intermediate in DMF using LiH as a catalyst (4–6 hours) .
  • Step 3: Purification via recrystallization or column chromatography to isolate the final compound.

Key Reaction Conditions:

StepReagents/ConditionsPurpose
1N₂H₄, MeOH, refluxOxadiazole ring formation
2DMF, LiH, 4-methoxybenzenesulfonyl chlorideSulfonylation and coupling
3Ethanol/water recrystallizationPurification

Basic Question: What spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

  • IR Spectroscopy: Identifies functional groups (e.g., sulfonyl S=O stretch at ~1350–1150 cm⁻¹, oxadiazole C=N stretch at ~1600 cm⁻¹) .
  • ¹H/¹³C NMR: Confirms proton environments (e.g., piperidine CH₂ groups at δ 1.5–3.0 ppm, aromatic protons from trimethoxyphenyl at δ 6.5–7.5 ppm) .
  • Mass Spectrometry (EI-MS): Validates molecular weight via [M+H]⁺ or [M+Na]⁺ peaks .

Advanced Question: How can structural contradictions in crystallographic data be resolved during refinement?

Methodological Answer:
Use SHELXL for small-molecule refinement:

  • Apply restraints for disordered sulfonyl or methoxy groups to address electron density ambiguities .
  • Validate hydrogen bonding networks using PLATON or Mercury to resolve clashes in oxadiazole-piperidine interactions .
  • Compare experimental data with DFT-optimized geometries to identify outliers in bond angles/lengths .

Advanced Question: How do substituents on the oxadiazole ring influence bioactivity?

Methodological Answer:
Structure-Activity Relationship (SAR) Insights:

  • 3,4,5-Trimethoxyphenyl: Enhances lipophilicity and DNA intercalation potential in anticancer assays .
  • 4-Methoxybenzenesulfonyl: Improves solubility and target binding via sulfonyl-protein interactions (e.g., kinase inhibition) .
  • Piperidine Spacer: Modulates conformational flexibility, affecting receptor selectivity .

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